

# In-Depth Technical Guide: Fmoc-Dap(ivDde)-OH

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## Compound of Interest

Compound Name: *Fmoc-Dap(ivDde)-OH*

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This guide provides a comprehensive overview of the physicochemical properties and applications of N- $\alpha$ -Fmoc-N- $\beta$ -(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, commonly known as **Fmoc-Dap(ivDde)-OH**. This orthogonally protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched and cyclic structures, and for site-specific modifications.

## Physicochemical Properties

The fundamental properties of **Fmoc-Dap(ivDde)-OH** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value
Molecular Weight	532.64 g/mol [1]
Molecular Formula	C <sub>31</sub> H <sub>36</sub> N <sub>2</sub> O <sub>6</sub> [1]
CAS Number	607366-20-1[1]
Synonyms	Fmoc-N $\beta$ -(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-2,3-diaminopropionic acid, N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH[1] [2]

## Core Applications in Peptide Synthesis

**Fmoc-Dap(ivDde)-OH** is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the presence of two orthogonal protecting groups: the base-labile Fmoc group on the  $\alpha$ -amine and the hydrazine-sensitive ivDde group on the  $\beta$ -amine. This orthogonality allows for the selective deprotection and subsequent modification of the side chain amine, enabling the synthesis of peptides with unique architectures and functionalities.

The ivDde protecting group is a more hindered version of the Dde group, offering greater stability to the piperidine solutions used for Fmoc removal, thus preventing premature deprotection during long syntheses.[3]

## Experimental Protocols

The following sections detail the standard experimental procedures for the incorporation of **Fmoc-Dap(ivDde)-OH** into a peptide sequence during SPPS.

### Protocol 1: N-terminal Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the peptide-resin, a crucial step before coupling the next amino acid.

Materials:

- Peptide-resin with an N-terminal Fmoc group
- Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF for washing
- Reaction vessel suitable for SPPS

Procedure:

- Swell the peptide-resin in DMF for approximately 30-60 minutes.
- Drain the DMF from the reaction vessel.

- Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).  
[4]
- Agitate the mixture at room temperature for 1-3 minutes.[5]
- Drain the deprotection solution.
- Add a fresh portion of the 20% piperidine/DMF solution.
- Agitate the mixture for an additional 5-10 minutes at room temperature.[4]
- Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]
- The resin is now ready for the subsequent coupling step. The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which should yield a positive result (blue beads) indicating the presence of a free primary amine.[5]

## Protocol 2: Selective Side-Chain ivDde Group Deprotection

This protocol describes the selective removal of the ivDde protecting group from the side chain of the Dap residue, allowing for subsequent modification at this position.

Materials:

- Peptide-resin containing a Dap(ivDde) residue
- Deprotection solution: 2% hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration to avoid potential side reactions.[3]
- DMF for washing
- Reaction vessel

Procedure:

- Ensure the N-terminus of the peptide is appropriately protected (e.g., with a Boc group if further chain elongation is not desired, as hydrazine can also remove the Fmoc group).[3][6]
- Wash the peptide-resin with DMF.
- Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[3][6]
- Allow the reaction to proceed at room temperature with gentle agitation for 3 minutes.[3][6]
- Drain the solution.
- Repeat the hydrazine treatment two more times for 3 minutes each to ensure complete deprotection.[3][6]
- Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine.[3]
- The resin now has a free side-chain amine ready for modification.

For challenging ivDde removals, the concentration of hydrazine can be cautiously increased, or the reaction time extended, but this should be optimized for the specific peptide sequence.[6][7]

## Protocol 3: Coupling of Fmoc-Dap(ivDde)-OH

This protocol details the coupling of **Fmoc-Dap(ivDde)-OH** to a deprotected N-terminal amine on the peptide-resin.

Materials:

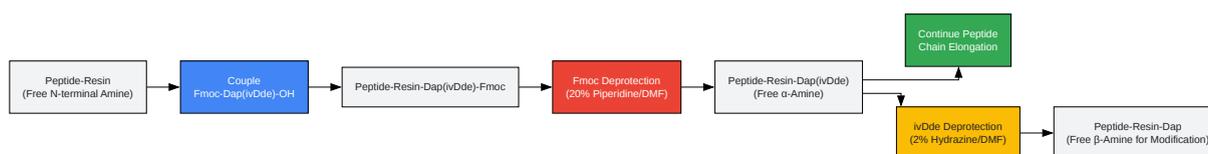
- **Fmoc-Dap(ivDde)-OH**
- Peptide-resin with a free N-terminal amine
- Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU and DIPEA.
- DMF
- Reaction vessel

Procedure (using DIC/OxymaPure):

- In a separate vessel, dissolve **Fmoc-Dap(ivDde)-OH** (typically 1.5-3 equivalents relative to the resin loading) and Oxyma Pure (equivalent to the amino acid) in DMF.
- Add DIC (equivalent to the amino acid) to the solution and allow for a brief pre-activation period (1-2 minutes).
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction for completion using a negative ninhydrin (Kaiser) test (beads remain colorless or yellow).
- If the coupling is incomplete, the coupling step can be repeated.
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

## Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the incorporation of **Fmoc-Dap(ivDde)-OH** into a peptide chain and the subsequent orthogonal deprotection of the side chain.



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Caption: Workflow for incorporating **Fmoc-Dap(ivDde)-OH** in SPPS.

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